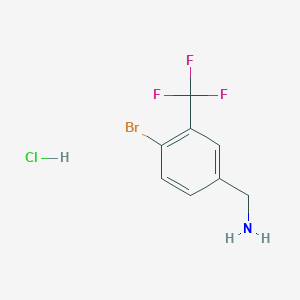

4-Bromo-3-(trifluoromethyl)benzylamine HCl

Description

Contextualization of Halogenated and Trifluoromethylated Benzylamines in Contemporary Synthetic Chemistry

Benzylamines are a class of organic compounds that feature prominently in the structure of many biologically active molecules. The strategic incorporation of halogen and trifluoromethyl (CF3) groups onto the benzylamine (B48309) scaffold dramatically enhances their utility in synthetic and medicinal chemistry.

The trifluoromethyl group is particularly prized in drug design for its unique electronic properties and metabolic stability. bohrium.comnbinno.com Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, which can in turn modulate a molecule's binding affinity to biological targets. nbinno.com Furthermore, the CF3 group is highly lipophilic, a property that can improve a drug candidate's ability to cross cell membranes. mdpi.comwechemglobal.com It often serves as a bioisostere for methyl or chloro groups, protecting against metabolic oxidation and potentially improving a compound's pharmacokinetic profile. wikipedia.org Notable drugs containing the trifluoromethyl group include the antidepressant fluoxetine (B1211875) and the anti-inflammatory celecoxib. wikipedia.org

Halogens, such as bromine, serve a distinct but equally important purpose. Organic halides are critical precursors in a multitude of cross-coupling reactions. acs.org The carbon-bromine bond is a versatile synthetic handle that readily participates in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi couplings. wikipedia.org This allows chemists to elaborate the aromatic core of the benzylamine, building molecular complexity and creating libraries of compounds for screening and development. acs.orgnih.gov

Significance of 4-Bromo-3-(trifluoromethyl)benzylamine (B1372135) HCl as a Structural Motif in Research

4-Bromo-3-(trifluoromethyl)benzylamine HCl combines these advantageous features into a single, versatile building block. The hydrochloride salt form enhances the compound's stability and ease of handling. The primary amine group is a key nucleophile and a common pharmacophore in its own right, while the substituted aromatic ring provides a robust platform for synthetic diversification.

The significance of this structural motif lies in its trifecta of functionalities:

The Benzylamine Core: Arylalkylamines are a foundational scaffold in medicinal chemistry, known to interact with a wide range of biological targets. nih.govwikipedia.org

The Bromo Substituent: Positioned at the 4-position, the bromine atom is an ideal leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents to further tailor the molecule's properties. acs.orgnih.gov

This compound is thus a highly valuable intermediate for constructing novel therapeutic agents and functional materials. chemimpex.com Its precursor, 4-bromo-3-(trifluoromethyl)benzonitrile (B159305), is recognized as a critical building block for developing pharmaceuticals, particularly in oncology, and for formulating advanced agrochemicals. The conversion of the nitrile to the benzylamine is a standard synthetic transformation, typically achieved through reduction.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula (Free Base) | C8H7BrF3N | uni.luechemi.com |

| Molecular Weight (Free Base) | 254.05 g/mol | uni.lu |

| CAS Number (Free Base) | 1159512-70-5 | echemi.com |

| Chemical Formula (HCl Salt) | C8H8BrClF3N | |

| Molecular Weight (HCl Salt) | 290.51 g/mol | |

| CAS Number (HCl Salt) | 1214331-03-9 |

Overview of Academic Research Trajectories for Aryl Alkylamine Hydrochlorides with Fluorine and Bromine Substituents

Academic and industrial research involving aryl alkylamine hydrochlorides functionalized with both fluorine and bromine is largely driven by the demand for novel molecules in drug discovery and materials science. The research trajectories can be broadly categorized into synthetic methodology development and application-focused synthesis.

Synthetic Methodology: A significant area of research focuses on the efficient and selective synthesis of these highly functionalized building blocks. This includes optimizing multi-step sequences from readily available starting materials and exploring new catalytic systems for transformations. For instance, processes for preparing related fluorinated and halogenated benzylamines often involve steps like nitration, reduction, diazotization, and cyanation, followed by reduction of the nitrile or another precursor to the amine. google.com

Applications in Medicinal Chemistry: The primary application of these compounds is as intermediates in the synthesis of potential drug candidates. Research groups utilize the bromo- and trifluoromethyl-substituted scaffold to generate libraries of diverse compounds for biological screening. nih.gov Structure-activity relationship (SAR) studies on novel arylalkylamines have identified compounds with potent antiparasitic activity, highlighting the therapeutic potential of this chemical class. nih.govnih.gov

Applications in Materials Science: The unique electronic properties conferred by the fluorine and bromine substituents also make these compounds attractive for the development of advanced materials. For example, related fluorinated building blocks are used to create polymers and coatings with enhanced thermal stability and chemical resistance. chemimpex.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-bromo-3-(trifluoromethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c9-7-2-1-5(4-13)3-6(7)8(10,11)12;/h1-3H,4,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWZJKQUSZZTNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(F)(F)F)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 4 Bromo 3 Trifluoromethyl Benzylamine Hcl and Advanced Intermediates

Established Synthetic Pathways for 4-Bromo-3-(trifluoromethyl)benzylamine (B1372135) HCl

The synthesis of the target compound, 4-bromo-3-(trifluoromethyl)benzylamine HCl, can be achieved through several strategic pathways, primarily involving the functional group transformation of advanced intermediates.

Approaches Involving Reductive Amination of Corresponding Aldehyde Precursors

Reductive amination, also known as reductive alkylation, is a cornerstone method for synthesizing amines from carbonyl compounds. wikipedia.orgresearchgate.net This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is subsequently reduced to the corresponding amine without being isolated. wikipedia.orgmasterorganicchemistry.com

For the synthesis of 4-bromo-3-(trifluoromethyl)benzylamine, the corresponding precursor is 4-bromo-3-(trifluoromethyl)benzaldehyde. This aldehyde is reacted with a source of ammonia (B1221849) in the presence of a reducing agent. wikipedia.org The reaction proceeds under neutral or weakly acidic conditions. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comias.ac.in Catalytic hydrogenation is another effective method for the reduction step. wikipedia.org The choice of reducing agent is critical; for instance, sodium cyanoborohydride is effective at selectively reducing the imine in the presence of the aldehyde. masterorganicchemistry.com

The precursor, 4-bromo-3-(trifluoromethyl)benzaldehyde, can be prepared by the oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol (B1372107). chemicalbook.com A typical procedure involves treating the alcohol with manganese dioxide in a solvent like dichloromethane, resulting in high yields of the desired aldehyde. chemicalbook.com

| Reactant | Amine Source | Typical Reducing Agent | Intermediate | Product |

|---|---|---|---|---|

| 4-Bromo-3-(trifluoromethyl)benzaldehyde | Ammonia | Sodium Borohydride (NaBH₄) | [4-Bromo-3-(trifluoromethyl)phenyl]methanimine | 4-Bromo-3-(trifluoromethyl)benzylamine |

Conversion Strategies from 4-Bromo-3-(trifluoromethyl)aniline Derivatives

An alternative synthetic route begins with 4-bromo-3-(trifluoromethyl)aniline. This pathway involves converting the aniline's amino group into a benzylamine (B48309) functional group. A common strategy for this transformation is a multi-step sequence that first converts the aniline (B41778) to a benzonitrile, which is then reduced.

The conversion of the aniline to the corresponding benzonitrile, 4-bromo-3-(trifluoromethyl)benzonitrile (B159305), can be accomplished via the Sandmeyer reaction. This process involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The subsequent reaction of this salt with a cyanide salt, typically copper(I) cyanide, replaces the diazonium group with a nitrile group.

Once the 4-bromo-3-(trifluoromethyl)benzonitrile intermediate is obtained, the nitrile group can be reduced to a primary amine (-CH₂NH₂) to yield 4-bromo-3-(trifluoromethyl)benzylamine. This reduction can be carried out using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts like Raney nickel.

Salt Formation and Purification Methodologies for Hydrochloride Derivatives

The final step in the synthesis is the conversion of the free base, 4-bromo-3-(trifluoromethyl)benzylamine, into its hydrochloride salt. This is a standard acid-base reaction that serves both to stabilize the amine and to facilitate its purification, often through crystallization. chemicalbook.com

Several methods can be employed for this salt formation. researchgate.net A common laboratory procedure involves dissolving the purified benzylamine free base in a suitable organic solvent, such as diethyl ether, methanol, or isopropanol. researchgate.net Subsequently, a source of hydrogen chloride is introduced. This can be in the form of concentrated hydrochloric acid, a solution of HCl in an organic solvent, or by bubbling dry hydrogen chloride gas through the solution. researchgate.net The reaction leads to the precipitation of the benzylamine hydrochloride salt, which can then be isolated by filtration, washed with a cold solvent to remove impurities, and dried. google.comgoogle.com The formation of well-defined crystals during this process is a key advantage for achieving high purity. google.com

| Starting Material | Reagent | Typical Solvents | Product | Purpose |

|---|---|---|---|---|

| 4-Bromo-3-(trifluoromethyl)benzylamine | Hydrogen Chloride (HCl) | Diethyl ether, Methanol, Isopropanol | This compound | Purification, Stabilization |

Synthetic Routes to Key Precursors and Analogues Incorporating Bromine and Trifluoromethyl Groups

The synthesis of the target compound relies heavily on the availability of the key intermediate, 4-bromo-3-(trifluoromethyl)aniline.

Preparation of 4-Bromo-3-(trifluoromethyl)aniline

4-Bromo-3-(trifluoromethyl)aniline is a crucial building block. nbinno.com Its synthesis typically starts from 3-(trifluoromethyl)aniline (B124266). orgsyn.org The introduction of a bromine atom onto the aromatic ring is achieved through electrophilic aromatic substitution.

The direct bromination of anilines can be challenging to control, as the strong activating nature of the amino group can lead to polybromination. orgsyn.orgyoutube.com To achieve selective monobromination, milder brominating agents are often preferred over elemental bromine. orgsyn.org

N-Bromosuccinimide (NBS) is a widely used reagent for this purpose. missouri.eduorganic-chemistry.org The reaction of 3-(trifluoromethyl)aniline with NBS provides a controlled method for introducing a bromine atom at the para position relative to the amino group, yielding 4-bromo-3-(trifluoromethyl)aniline. chemicalbook.com This regioselectivity is driven by the directing effects of the amino group (ortho, para-directing) and the trifluoromethyl group (meta-directing). The para position to the amine is sterically accessible and electronically favored.

The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at room temperature. chemicalbook.com The procedure involves the dropwise addition of a solution of NBS in DMF to a solution of the aniline. chemicalbook.com After stirring for a few hours, the product can be isolated through standard workup procedures, often achieving high yields of 90-92%. chemicalbook.com

| Starting Material | Brominating Agent | Solvent | Reaction Time | Typical Yield |

|---|---|---|---|---|

| 3-(Trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | 3 hours | 90-92% chemicalbook.com |

Selective Bromination Techniques for Substituted Anilines

The regioselective bromination of aniline derivatives is a critical transformation in organic synthesis, providing key intermediates for pharmaceuticals and agrochemicals. ccspublishing.org.cn The inherent directing effects of the amino group in anilines typically favor ortho- and para-substitution during electrophilic aromatic substitution. nih.govkhanacademy.org However, various methods have been developed to control the regioselectivity of bromination, which is essential for the synthesis of complex substituted anilines.

One approach to achieve selective bromination involves the use of specific brominating agents and catalysts. For instance, a combination of potassium bromide and ZnAl-BrO3--LDHs (Layered Double Hydroxides) in an acidic medium has been shown to be effective for the oxidative bromination of anilines at ambient temperatures. ccspublishing.org.cn This method allows for the synthesis of monobrominated or polybrominated anilines with high yields, where the selectivity is influenced by the substrate's structure and the reaction conditions. ccspublishing.org.cn

Copper(II) bromide (CuBr2) has also been employed as a promoter for the selective bromination of a variety of aniline derivatives in ethanol (B145695) without the need for an additional oxidant. tandfonline.com This method is applicable to a wide range of substrates, including substituted anilines, N-substituted anilines, and N-phenyl-amides, affording mono-brominated products in moderate to excellent yields. tandfonline.com

For achieving meta-bromination, which is counterintuitive to the natural directing effect of the amino group, a palladium-catalyzed approach has been developed. nih.gov This method utilizes N-bromophthalimide (NBP) as the bromine source and overcomes the competing ortho/para-selectivity of traditional electrophilic bromination. nih.gov The addition of acid additives is crucial for the success of this reaction, which is tolerant of a broad range of substrates with various substitution patterns. nih.gov

The choice of solvent can also significantly influence the regioselectivity of bromination. The N-bromosuccinimide (NBS)-mediated electrophilic aromatic bromination of anilines with an electron-withdrawing group in the meta position demonstrates a marked dependence on the polarity of the solvent. lookchem.com By carefully selecting the reaction medium, the bromination reaction can be directed to the desired position. lookchem.com

Synthesis of Related Substituted Benzylamines and Aniline Derivatives

The synthesis of substituted benzylamines and aniline derivatives can be achieved through various synthetic routes. One common method is the reductive amination of aldehydes and ketones. For instance, the synthesis of 4-bromo-3-(trifluoromethyl)benzaldehyde, a precursor to the target molecule, has been reported via the oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol using manganese dioxide. chemicalbook.com This aldehyde can then undergo reductive amination to yield the corresponding benzylamine.

Another versatile approach is the use of multi-component reactions. A zinc-mediated three-component reaction of aromatic halides, amines, and paraformaldehyde provides a straightforward synthesis of functionalized tertiary benzylamines through the in situ formation of arylzinc reagents. organic-chemistry.org Similarly, a palladium-catalyzed, enantioselective three-component reaction of sulfonamides, aldehydes, and arylboronic acids can generate a wide array of α-arylamines with high yields and enantioselectivities. organic-chemistry.org

Tandem reactions also offer an efficient pathway to benzylamines. The continuous synthesis of benzylamine from benzyl (B1604629) alcohol can be achieved through a tandem dehydrogenation/amination/reduction process over Cu/SiO2 and Au/TiO2 catalysts. hw.ac.ukresearchgate.netaminer.cn This method utilizes the reactive hydrogen from the alcohol dehydrogenation to convert intermediate imines to amines. hw.ac.uk

Furthermore, copper-catalyzed carboamination of styrenes with potassium alkyltrifluoroborates and ureas, anilines, or an amide allows for the direct assembly of secondary benzylureas and related amine derivatives. nih.gov The reaction likely proceeds through the addition of an alkyl radical to the styrene, followed by a metal-mediated oxidative coupling of the resulting benzylic radical with the amine derivative. nih.gov

Strategies for Regioselective Introduction of the Trifluoromethyl Group into Aromatic Systems

The introduction of a trifluoromethyl (CF3) group into aromatic systems is of significant interest in medicinal chemistry and materials science due to the unique properties it imparts. nih.gov Achieving regioselectivity in C-H trifluoromethylation can be challenging due to the high reactivity of the CF3 radical. acs.orgchemrxiv.org

One effective strategy to control regioselectivity is the use of cyclodextrins (CDs) as additives in radical C-H trifluoromethylation reactions. acs.orgchemrxiv.orgnih.govchemrxiv.org The aromatic substrate is included within the cavity of the cyclodextrin, which sterically protects certain potential reaction sites, leading to high regioselectivity. acs.orgchemrxiv.org This method has been shown to be effective for a variety of multisubstituted aromatic compounds, affording the desired products in good yields, even on a gram scale. acs.orgchemrxiv.orgnih.gov In some cases, the presence of CDs allows for selective single trifluoromethylation, whereas a mixture of single- and double-trifluoromethylated products is formed in their absence. acs.orgchemrxiv.orgchemrxiv.org

Electrophilic and nucleophilic activation of six-membered heteroaromatic compounds, as well as steric protection of aromatic compounds, are other strategies that have been successfully employed to achieve regioselective C-H trifluoromethylation. nih.gov These reactions often exhibit high functional group tolerance and are applicable to the late-stage functionalization of complex molecules. nih.gov

The trifluoromethoxy group (OCF3), which has similar electron-withdrawing properties to the trifluoromethyl group, also deactivates the aromatic ring towards electrophilic substitution. beilstein-journals.org However, it acts as an ortho-para director, with a strong preference for para-substitution. beilstein-journals.org

Tandem Reactions and Multi-component Approaches in the Synthesis of Substituted Benzylamine Scaffolds

Tandem and multi-component reactions provide efficient and atom-economical routes to complex molecular scaffolds, such as substituted benzylamines. hw.ac.ukbeilstein-journals.org These reactions combine multiple synthetic steps into a single operation, avoiding the isolation of intermediates and reducing waste.

A notable example is the tandem dehydrogenation/amination/reduction of benzyl alcohol to benzylamine. hw.ac.ukresearchgate.netaminer.cn This process can be carried out in a continuous gas-phase reaction over a dual catalyst system, such as Cu/SiO2 and Au/TiO2. hw.ac.ukaminer.cn The inclusion of a co-catalyst can promote the formation of the desired benzylamine and inhibit the formation of byproducts. hw.ac.ukresearchgate.net

Multi-component reactions (MCRs) are powerful tools for the synthesis of diverse molecular libraries. For the synthesis of benzylamine derivatives, a three-component reaction between amines, triethyl orthoformate, and diethyl phosphite (B83602) is a commonly used procedure for the preparation of N-substituted aminomethylenebisphosphonic acids. mdpi.com The course of this reaction can be dependent on the structural features of the substrates and the reaction conditions. mdpi.com

Another example is the copper-catalyzed three-component carboamination of styrenes, which allows for the direct synthesis of secondary benzylureas and related amine derivatives from readily available starting materials. nih.gov Similarly, a three-component coupling of organoindium reagents with imines and acid chlorides, catalyzed by copper, provides α-substituted amides or N-protected amines in a single step. organic-chemistry.org

Chemical Reactivity and Mechanistic Studies of 4 Bromo 3 Trifluoromethyl Benzylamine Hcl

Reactivity Profiles of the Primary Amine Moiety

The primary amine group in 4-bromo-3-(trifluoromethyl)benzylamine (B1372135) is a key functional handle that readily participates in a variety of nucleophilic reactions. Its reactivity is fundamental to the construction of larger molecular scaffolds.

Nucleophilic Reactivity in Formation of Amides, Imines, and Other Nitrogenous Compounds

The lone pair of electrons on the nitrogen atom of the primary amine imparts significant nucleophilic character, enabling it to react with a wide array of electrophiles to form stable nitrogen-containing compounds.

Amide Formation: The reaction of 4-bromo-3-(trifluoromethyl)benzylamine with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, is a common method for the synthesis of amides. These reactions typically proceed under standard amide coupling conditions. For instance, the coupling with a carboxylic acid can be facilitated by activating agents that convert the carboxylic acid into a more reactive species.

A general methodology for the amidation of carboxylic acids involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine. This method can be applied to a variety of aliphatic, benzylic, and aromatic carboxylic acids with primary and secondary amines, generally providing good to excellent yields at room temperature. acs.org While specific examples with 4-bromo-3-(trifluoromethyl)benzylamine are not detailed in readily available literature, the general applicability of such methods suggests its utility in forming the corresponding amides. The reaction of benzoic acid with benzylamine (B48309), for example, can be effectively catalyzed by boric acid under reflux conditions, yielding N-benzylbenzamide in high yields. researchgate.net

| Carboxylic Acid | Amine | Coupling Reagent/Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Benzoic Acid | Benzylamine | Boric Acid | Toluene | Reflux | 20 | 89 | researchgate.net |

| 4-Bromo-benzoic Acid | Benzylamine | PPh₃/NCPhth | Toluene | RT | 12 | 69 | acs.org |

| 4-Methoxy-benzoic Acid | Benzylamine | PPh₃/NCPhth | Toluene | RT | 12 | 84 | acs.org |

| 4-Iodo-benzoic Acid | Benzylamine | PPh₃/NCPhth | Toluene | RT | 12 | 73 | acs.org |

Imine Formation: The primary amine can also undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This transformation is typically acid or base-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. A clean and efficient method for the synthesis of imines from primary benzylamines involves their oxidation with hydrogen peroxide in water at room temperature, catalyzed by vanadium(V) oxide, often resulting in good to quantitative yields. chemicalbook.com Another environmentally friendly approach is the mechanochemical synthesis, where equimolar amounts of a benzaldehyde (B42025) and a benzylamine are ground together at room temperature, yielding the corresponding imine in a short time with high yields. nih.gov

| Aldehyde | Amine | Catalyst/Conditions | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzaldehyde Derivatives | Aniline (B41778) Derivatives/Benzylamines | Manual Grinding | Solvent-free | RT | 15 min | Good to Excellent | nih.gov |

| Various Benzylamines | - | H₂O₂ / V₂O₅ | Water | RT | - | Good to Quantitative | chemicalbook.com |

Reactivity in Condensation Reactions

Beyond simple imine formation, the primary amine of 4-bromo-3-(trifluoromethyl)benzylamine can participate in more complex condensation reactions, leading to the formation of heterocyclic structures. For example, reaction with dicarbonyl compounds or their equivalents can provide access to a variety of nitrogen-containing ring systems. The specific outcomes of these reactions are highly dependent on the nature of the carbonyl partner and the reaction conditions employed.

Reactivity of the Aryl Bromide Moiety in Cross-Coupling Reactions

The carbon-bromine bond on the aromatic ring is a versatile site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Application in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of biaryl compounds and involves the palladium-catalyzed reaction of an aryl halide with an organoboron reagent. rsc.orgnih.gov The aryl bromide of 4-bromo-3-(trifluoromethyl)benzylamine is an excellent substrate for such transformations. These reactions typically employ a palladium catalyst, a base, and a suitable solvent system. The electronic nature of both the aryl bromide and the boronic acid, as well as the choice of catalyst, ligand, and base, can significantly influence the reaction efficiency. beilstein-journals.orgnih.gov

Recent studies have demonstrated the successful Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with a variety of boronic esters, highlighting the feasibility of such reactions even in the presence of a free amine group. rsc.org While specific data for 4-bromo-3-(trifluoromethyl)benzylamine is not extensively documented, the general success with similar substrates suggests its applicability.

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Unprotected ortho-bromoanilines | Various Boronic Esters | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 90 | up to 95 | rsc.org |

| Benzylic Phosphates | Arylboronic Acids | Pd(OAc)₂/PPh₃ | K₃PO₄ or K₂CO₃ | Toluene | 90 | High | organic-chemistry.org |

| 4-Bromoanisole | Phenylboronic Acid | Pd-bpydc-Ln | K₂CO₃ | DMF/H₂O | 100 | >99 | nih.gov |

Reactivity in Nickel- and Copper-Mediated Cross-Coupling Processes

In addition to palladium, nickel and copper catalysts are also effective in promoting cross-coupling reactions of aryl bromides. Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity profiles. Nickel-catalyzed cross-coupling of aryl halides with organozinc reagents (Negishi coupling) or Grignard reagents (Kumada coupling) are well-established methods for C-C bond formation. organic-chemistry.orgacs.orgnih.gov These reactions often show good functional group tolerance.

Copper-catalyzed reactions, such as the Sonogashira coupling of aryl halides with terminal alkynes, provide a direct route to arylalkynes. nih.govsustech.edu.cnrsc.org Furthermore, copper-mediated cyanation reactions offer a pathway to introduce a nitrile group onto the aromatic ring.

| Aryl Halide | Coupling Partner | Catalyst | Conditions | Yield (%) | Reference |

| Aryl Fluorides/Chlorides | Grignard Reagents | Nickel/phosphine ligand | THF | - | High |

| Alkyl Halides | Aryl Grignard Reagents | NiCl₂/1,3-butadiene | THF | 0-25 °C | Good |

| Aryl Iodides | Terminal Alkynes | CuI/ligand | Various | Good to Excellent | nih.gov |

Chemical Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be a stable and robust functional group due to the high strength of the carbon-fluorine bond. nih.gov However, under specific conditions, it can undergo chemical transformations. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring. nih.gov

Hydrolysis: The hydrolysis of a trifluoromethyl group to a carboxylic acid is a challenging transformation that typically requires harsh reaction conditions, such as treatment with strong acids (e.g., fuming sulfuric acid) at elevated temperatures. elsevierpure.com The presence of other functional groups on the aromatic ring can influence the feasibility and outcome of this reaction.

Reduction: The reduction of a trifluoromethyl group is also a difficult process. However, certain metal hydride reagents have been shown to reduce trifluoromethylarenes. wikipedia.orgorganicchemistrydata.org For instance, hydrodefluorination can be achieved using organophotoredox catalysis, providing a method to convert trifluoromethylarenes into difluoromethylarenes. acs.org

Nucleophilic Attack: While the C-F bonds are strong, nucleophilic attack on the trifluoromethyl group can occur, particularly when the aromatic ring is activated by other electron-withdrawing groups. Reactions with strong nucleophiles can lead to the displacement of one or more fluorine atoms. acs.org

Stability and Transformation of the Trifluoromethyl Moiety Under Various Reaction Conditions

The trifluoromethyl (CF3) group is a critical functional group in organic chemistry, renowned for its robust and hydrophobic nature derived from strong carbon-fluorine (C-F) bonds. tcichemicals.com This moiety plays a significant role in the development of bioactive compounds. tcichemicals.com The stability of the trifluoromethyl group is a key factor in its utility; it is generally stable to chemical, electrochemical, thermal, and photochemical degradation. mdpi.com The C-F bond, with a bond dissociation energy of approximately 485.3 kJ/mol, is one of the strongest in organic chemistry, contributing to the high metabolic stability of molecules containing this group. mdpi.com

Despite its general stability, the trifluoromethyl group can undergo selective transformations under specific, often mild, reaction conditions. tcichemicals.com The electron-withdrawing nature of the CF3 group significantly influences the electronic properties of the aromatic ring to which it is attached, which is a crucial aspect in the development of organic electronic materials and organocatalysts. tcichemicals.com While the CF3 group is generally robust, transformations utilizing it as a one-carbon unit can be advantageous. tcichemicals.com

Transformations of the C-F bond within the trifluoromethyl group are challenging but achievable. tcichemicals.com For instance, methods have been developed for the selective transformation of a single C-F bond in certain benzotrifluorides. tcichemicals.com The cleavage of C-F bonds in CF3 groups can proceed through heterolytic pathways, forming difluoro-substituted carbon cations or anions as intermediates. ccspublishing.org.cn Defluorination reactions can also occur via radical intermediates, which offer different reaction pathways compared to ionic intermediates. ccspublishing.org.cn However, the high bond dissociation energy of the C-F bond makes homolytic cleavage difficult. ccspublishing.org.cnresearchgate.net

The table below summarizes the general stability and reactivity of the trifluoromethyl group under different conditions.

| Condition | Stability/Reactivity of Trifluoromethyl Group |

| Metabolic | High stability due to strong C-F bonds. mdpi.combeijingyuji.com |

| Thermal/Photochemical | Generally stable to degradation. mdpi.com |

| Strong Reductive | Can undergo single-electron reduction to generate radical anions, leading to fluoride (B91410) elimination and formation of difluoromethyl radicals. ccspublishing.org.cn |

| Strong Basic | Can undergo deprotonation at the ortho-position on the aromatic ring. tcichemicals.com |

| Lewis Acid Catalysis | Can facilitate C-F bond activation and transformation. researchgate.net |

| Photoredox Catalysis | Can initiate radical defluorinative functionalization. ccspublishing.org.cnrsc.org |

Radical Transformations Involving Trifluoromethyl Intermediates

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials science. rsc.orgresearchgate.net Radical trifluoromethylation has emerged as a powerful tool for introducing the CF3 group into organic molecules, often providing a more efficient route than traditional nucleophilic or electrophilic methods. researchgate.net These reactions typically involve the generation of a trifluoromethyl radical (•CF3), which can then react with various substrates. researchgate.net

The generation of trifluoromethyl radicals can be achieved through two primary strategies: the chemical oxidation of nucleophilic trifluoromethylating reagents or the single-electron reduction of electrophilic ones. researchgate.net Once generated, the highly electrophilic •CF3 radical can participate in a variety of transformations. researchgate.net

Defluorination reactions via radical intermediates are a significant class of transformations. ccspublishing.org.cn In these processes, a trifluoromethyl group attached to a π-system, such as an aromatic ring, can accept a single electron to form a radical anion. This intermediate can then eliminate a fluoride anion to generate a difluoromethyl radical. ccspublishing.org.cn These radical species can undergo different reaction pathways compared to their ionic counterparts, providing versatile routes for chemical bond formation. ccspublishing.org.cnresearchgate.net

For example, photoredox-catalyzed radical defluorinative borylation of trifluoromethyl alkenes involves the addition of a boryl radical to the C=C bond, generating an α-trifluoromethyl radical. ccspublishing.org.cn This intermediate can then be reduced to a carbanion, which subsequently eliminates a fluoride ion. ccspublishing.org.cn

The table below outlines common methods for generating trifluoromethyl radicals and their subsequent transformations.

| Method of Generation | Precursor Example | Subsequent Transformation |

| Single-Electron Reduction | Trifluoromethylarenes | Elimination of fluoride to form difluoromethyl radicals, which can couple with alkenes. ccspublishing.org.cn |

| Photoredox Catalysis | CF3-substituted alkenes | Radical defluorinative alkylation to produce amine-tethered gem-difluoroalkenes. ccspublishing.org.cn |

| Metal-Promoted Reduction | Trifluoromethyl carbonyl compounds | α-defluorination using reagents like Mg metal or Samarium(II) iodide. ccspublishing.org.cn |

| Photocatalysis | Trifluoromethyl thianthrenium triflate | Enantioselective trifluoromethylation of styrenes or nitroalkanes. researchgate.net |

Advanced Mechanistic Investigations

Elucidation of Radical Pathways in Transformations of Fluorinated Benzylamines

The transformation of fluorinated benzylamines can proceed through various radical pathways, which are often initiated by photoredox catalysis or other radical initiators. The generation of a carbon-centered radical at the benzylic position is a key step in these reactions. d-nb.infonih.gov This benzylic radical can be formed through several mechanisms, including:

Hydrogen Atom Transfer (HAT): A photoexcited catalyst or a radical initiator abstracts a hydrogen atom from the benzylic position. nih.govsciengine.com

Sequential Single-Electron-Transfer (SET) and Proton-Transfer (PT): The benzylamine is first oxidized via SET to form a radical cation, which then loses a proton to yield the benzylic radical. d-nb.infonih.gov

Proton-Coupled Electron Transfer (PCET): The electron and proton are transferred in a concerted step. d-nb.infonih.gov

Once the benzylic radical is formed, it can react with a fluorine-atom-transfer (FAT) reagent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), to yield the corresponding benzyl (B1604629) fluoride. d-nb.infonih.gov Computational studies can provide insight into the mechanisms of these transformations, helping to determine whether they proceed via a two-state reactivity (TSR) process or a classical single-electron-transfer (SET) event. escholarship.org The electronic properties of substituents on the aromatic ring can influence the operative mechanism. escholarship.org

For instance, in the deconstructive fluorination of cyclic amines, electron-withdrawing groups on an N-benzoyl substituent favor a TSR mechanism, while electron-donating groups can switch the mechanism to SET. escholarship.org The presence of fluorine atoms on the aromatic ring of benzylamines can also influence the regioselectivity of C-H bond functionalization in reactions like cyclopalladation. researchgate.net

Understanding Oxidative Coupling Mechanisms in the Synthesis of Related Compounds

The oxidative coupling of benzylamines is a common method for synthesizing imines and other nitrogen-containing heterocycles. nih.govresearchgate.net These reactions can be promoted by various catalysts, including metal-based and metal-free systems, often under an oxygen atmosphere. nih.gov

Mechanistic studies suggest that these reactions can proceed through a radical pathway. nih.gov For example, the addition of a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) can dramatically decrease the yield of the desired imine product, indicating the involvement of radical intermediates. nih.govacs.org

A plausible mechanism for the photocatalytic oxidative coupling of benzylamines involves the generation of singlet oxygen and superoxide (B77818) radicals upon photoexcitation of a catalyst. researchgate.net These reactive oxygen species oxidize the benzylamine to an imine derivative, which can then react with another molecule of benzylamine to form the final coupled product. researchgate.net

In metal-catalyzed systems, such as those using manganese complexes, the mechanism may involve an oxo-manganese species that facilitates electron transfer from the benzylamine to form an aminium radical cation. koreascience.kr Subsequent deprotonation and further oxidation lead to the formation of an imine, which can then couple with another benzylamine molecule. koreascience.kr

The table below summarizes different catalytic systems for the oxidative coupling of benzylamines and key mechanistic features.

| Catalytic System | Oxidant | Key Mechanistic Feature |

| Salicylic Acid Derivatives (Organocatalyst) | O2 | Suspected radical pathway; inhibited by TEMPO. nih.govacs.org |

| Supramolecular Assemblies (Photocatalyst) | O2 / Sunlight | Generation of singlet oxygen and superoxide radicals. researchgate.net |

| Manganese Porphyrin (Metal Catalyst) | tert-Butyl hydroperoxide | Formation of an aminium radical cation via electron transfer to a high-valent oxo-manganese species. koreascience.kr |

| Graphene Oxide (Metal-Free Catalyst) | None (Microwave) | Favored formation of an imine intermediate which subsequently reacts with benzylamine. researchgate.net |

Kinetic and Thermodynamic Aspects of Reactions Involving the Compound

Kinetic studies on the oxidation of substituted benzylamines have shown that the reaction mechanism can involve the cleavage of an α-C-H bond in the rate-determining step. ias.ac.in This is often confirmed by a significant kinetic isotope effect when a deuterated benzylamine is used. ias.ac.in

Correlation analyses, such as those using the Yukawa-Tsuno and Brown equations, can be employed to study the effect of substituents on the reaction rate. ias.ac.in The rates of oxidation of monosubstituted benzylamines often show excellent correlations with these equations, and the negative value of the polar reaction constants indicates that electron-donating groups on the aromatic ring accelerate the reaction, while electron-withdrawing groups retard it. ias.ac.in For 4-bromo-3-(trifluoromethyl)benzylamine, the presence of two electron-withdrawing groups (bromo and trifluoromethyl) would be expected to decrease the rate of oxidation compared to unsubstituted benzylamine.

In transition-metal-catalyzed reactions, such as trifluoromethylation, mechanistic studies have revealed that the oxidative addition step can be the rate-determining step. beilstein-journals.org The thermodynamics of C-F bond activation are also a critical consideration. The high bond dissociation energy of the C-F bond presents a significant thermodynamic barrier to cleavage. ccspublishing.org.cnresearchgate.net However, the formation of radical anions through single-electron transfer can lower the activation energy for subsequent fluoride elimination. ccspublishing.org.cn

Advanced Spectroscopic Characterization and Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Conformational Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework of 4-Bromo-3-(trifluoromethyl)benzylamine (B1372135) HCl, allowing for the precise assignment of its atomic nuclei and their connectivity.

Application of ¹⁹F NMR for Characterizing Fluorine-Containing Functional Groups and Monitoring Reactions

Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of this compound. The ¹⁹F nucleus is highly sensitive in NMR, and its chemical shift is a reliable indicator of the electronic environment of the fluorine atoms. For aromatic trifluoromethyl groups, the chemical shift typically appears in a well-defined region of the spectrum. In a study analyzing various trifluoromethyl-containing compounds, it was noted that the chemical shift of the -CF₃ group is sensitive to the polarity of the solvent and the electronic nature of other substituents on the aromatic ring nih.gov. For 4-Bromo-3-(trifluoromethyl)benzylamine HCl, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the -CF₃ group. The precise chemical shift would be influenced by the electron-withdrawing nature of both the bromine atom and the protonated aminomethyl group. Monitoring the chemical shift and intensity of this signal can be a powerful method for tracking the progress of reactions involving this moiety.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ) ppm | Multiplicity |

| -CF₃ | -60 to -65 | Singlet |

Note: The predicted chemical shift is relative to a standard reference (e.g., CFCl₃) and can vary based on the solvent and concentration.

Utilization of ¹H, ¹³C, and ¹⁵N NMR for Detailed Structural Elucidation Beyond Basic Compound Identification

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the structural confirmation of this compound.

The ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the benzylic methylene (B1212753) (-CH₂) protons, and the ammonium (B1175870) (-NH₃⁺) protons. The aromatic region would likely show complex splitting patterns due to the coupling between the non-equivalent aromatic protons. The benzylic protons are expected to appear as a singlet, and their chemical shift would be influenced by the adjacent ammonium group. The ammonium protons would likely appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would show distinct signals for the benzylic carbon, the aromatic carbons, and the carbon of the trifluoromethyl group. The carbon attached to the bromine atom and the carbon of the -CF₃ group would exhibit characteristic chemical shifts. The coupling between the fluorine and carbon atoms of the -CF₃ group would result in a quartet for the -CF₃ carbon signal.

While ¹⁵N NMR is less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, it can provide valuable information about the nitrogen atom of the amine group. For the hydrochloride salt, the nitrogen would be in an ammonium form, and its chemical shift would be indicative of this protonated state.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ) ppm | Predicted ¹³C Chemical Shift (δ) ppm |

| Aromatic CH | 7.5 - 8.0 | 125 - 135 |

| Benzylic CH₂ | ~4.0 | ~45 |

| Ammonium NH₃⁺ | Variable (broad) | - |

| Aromatic C-Br | - | ~120 |

| Aromatic C-CF₃ | - | ~130 (q) |

| -CF₃ | - | ~123 (q) |

Note: These are predicted values based on analogous structures and are subject to variation based on experimental conditions. 'q' denotes a quartet due to C-F coupling.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) : This 2D NMR technique establishes correlations between coupled protons. For this compound, COSY would be particularly useful in assigning the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This experiment would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, as well as the benzylic protons to the benzylic carbon.

NMR-Based Derivatization for Enantiopurity Determination

Since 4-Bromo-3-(trifluoromethyl)benzylamine is a primary amine, it can be derivatized with a chiral agent to form diastereomers if the compound is chiral (which is not the case for the parent molecule, but would be relevant for chiral derivatives). These diastereomers can then be distinguished by NMR spectroscopy, allowing for the determination of enantiomeric excess. Common chiral derivatizing agents for primary amines include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogues wikipedia.org. The reaction of the amine with the chiral derivatizing agent forms two diastereomeric amides, which will exhibit distinct signals in the ¹H and/or ¹⁹F NMR spectra, allowing for their quantification wikipedia.org. Another approach involves the use of chiral solvating agents, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL), which form transient diastereomeric complexes with the amine, leading to separate NMR signals for the enantiomers rsc.orgresearchgate.netacs.org.

Vibrational Spectroscopy for Molecular Dynamics and Bond Characterization

Vibrational spectroscopy, particularly FT-IR, provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies of Functional Group Vibrations

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups in the molecule.

N-H Stretching : As a primary amine hydrochloride, the ammonium group (-NH₃⁺) will exhibit broad and strong absorption bands in the region of 3200-2800 cm⁻¹. These bands are due to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching : The aromatic C-H stretching vibrations are expected to appear as sharp bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene group will be observed in the 3000-2850 cm⁻¹ region.

N-H Bending : The bending vibrations of the ammonium group typically appear in the 1600-1500 cm⁻¹ range.

C=C Stretching : The aromatic ring C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

C-F Stretching : The C-F stretching vibrations of the trifluoromethyl group are expected to be very strong and will appear in the region of 1350-1100 cm⁻¹.

C-N Stretching : The C-N stretching vibration for the benzylamine (B48309) moiety is expected in the 1250–1020 cm⁻¹ range orgchemboulder.com.

C-Br Stretching : The C-Br stretching vibration will appear at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

The analysis of these vibrational frequencies provides a fingerprint of the molecule, confirming the presence of its key functional groups.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| -NH₃⁺ | Stretching | 3200 - 2800 (broad, strong) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| -NH₃⁺ | Bending | 1600 - 1500 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-F | Stretching | 1350 - 1100 (strong) |

| C-N | Stretching | 1250 - 1020 |

| C-Br | Stretching | 600 - 500 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

Fourier Transform Raman (FT-Raman) spectroscopy serves as a valuable analytical tool, providing complementary information to infrared (IR) spectroscopy for the structural elucidation of this compound. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations, offering a detailed fingerprint of the molecule's covalent bond structure. While a specific, publicly available FT-Raman spectrum for this exact compound is not documented, a detailed analysis can be inferred from the vibrational modes of its constituent functional groups and structurally similar molecules, such as substituted benzotrifluorides and benzylamines. chemicalbook.comijcrt.orgnih.govnih.gov

The expected FT-Raman spectrum would be dominated by characteristic vibrations of the substituted benzene (B151609) ring. The positions of the bromo and trifluoromethyl groups (positions 4 and 3, respectively) break the symmetry of the ring, leading to a complex but predictable pattern of ring stretching and bending modes.

Key expected vibrational modes for this compound are detailed below:

Aromatic C-H Stretching: These vibrations typically appear as strong, sharp bands in the region of 3000–3100 cm⁻¹.

Aliphatic C-H Stretching: The CH₂ group of the benzylamine moiety would exhibit symmetric and asymmetric stretching vibrations, expected in the 2850–2950 cm⁻¹ range.

N-H Stretching: As a primary amine hydrochloride salt, the -NH₃⁺ group would show broad and complex stretching bands, typically in the 2800-3000 cm⁻¹ region, often overlapping with C-H stretching bands.

C=C Aromatic Ring Stretching: A series of bands between 1400 and 1620 cm⁻¹ are characteristic of the benzene ring itself. The substitution pattern influences the exact position and intensity of these peaks.

C-F Stretching: The trifluoromethyl (-CF₃) group is a strong Raman scatterer. Symmetric and antisymmetric C-F stretching vibrations are expected to produce intense bands, typically in the 1100–1350 cm⁻¹ region. bjp-bg.com

C-Br Stretching: The carbon-bromine bond vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹.

Ring Breathing and Bending Modes: The benzene ring also exhibits characteristic "breathing" modes and other deformations at lower frequencies, which are sensitive to the mass and electronic effects of the substituents.

The table below summarizes the predicted key FT-Raman vibrational bands for this compound based on analogous compounds. ijcrt.orgnih.govbjp-bg.com

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2950 | Medium |

| Ammonium N-H Stretch | -NH₃⁺ | 2800 - 3000 | Broad, Medium |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1620 | Strong to Medium |

| C-F Stretch (Asymmetric/Symmetric) | -CF₃ | 1100 - 1350 | Very Strong |

| C-N Stretch | -CH₂-NH₃⁺ | 1000 - 1250 | Medium |

| C-Br Stretch | Ar-Br | 500 - 650 | Strong |

Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization-Based Profiling

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of this compound. High-resolution mass spectrometry provides precise mass data, while tandem mass spectrometry (MS/MS) elucidates fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Isotopic Pattern Analysis

HRMS is critical for unambiguously confirming the elemental composition of a molecule. For 4-Bromo-3-(trifluoromethyl)benzylamine, HRMS can determine its mass with high precision, typically to within 5 parts per million (ppm), allowing for the calculation of a single, unique molecular formula. nih.gov

The theoretical monoisotopic mass of the neutral free base, C₈H₇BrF₃N, is calculated to be 252.9714 Da. uni.lu In the mass spectrometer, particularly with electrospray ionization (ESI), the compound is detected as its protonated form, [M+H]⁺.

A key feature in the mass spectrum of this compound is its distinctive isotopic pattern, which arises from the natural abundance of bromine isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). libretexts.orglibretexts.org This results in two major peaks in the molecular ion region, separated by approximately 2 Da (the M⁺ and M+2 peaks), with a relative intensity ratio of nearly 1:1. whitman.edu This pattern is a definitive indicator for the presence of a single bromine atom in the molecule.

The table below details the theoretical HRMS data for the protonated molecule.

| Species | Molecular Formula | Isotope | Theoretical m/z | Relative Abundance (%) |

|---|---|---|---|---|

| Protonated Molecule [M+H]⁺ | C₈H₈BrF₃N⁺ | ⁷⁹Br | 253.9792 | 100.0 |

| ⁸¹Br | 255.9771 | 97.3 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Profiling Derivatized Chemical Species

While 4-Bromo-3-(trifluoromethyl)benzylamine can be analyzed directly by LC-MS, chemical derivatization is a common strategy to improve its chromatographic behavior and detection sensitivity. acs.org Primary amines like this one can be polar and may exhibit poor retention on standard reversed-phase liquid chromatography (RPLC) columns. chromatographyonline.com

Derivatization with a reagent such as benzoyl chloride converts the primary amine into a less polar, more hydrophobic N-benzoyl amide. chromatographyonline.comresearchgate.net This transformation offers several advantages for LC-MS analysis:

Enhanced Retention: The resulting derivative is more hydrophobic, leading to increased retention and better separation on RPLC columns.

Improved Ionization: The derivative may exhibit more stable and efficient ionization in the ESI source.

Controlled Fragmentation: The introduced benzoyl group provides a predictable site for fragmentation in tandem MS experiments, aiding in structural confirmation. chromatographyonline.com

A typical derivatization reaction would involve reacting the amine with benzoyl chloride under basic conditions. The resulting product, N-(4-Bromo-3-(trifluoromethyl)benzyl)benzamide, can then be readily profiled using an LC-MS system, likely employing a C18 column with a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of formic acid to promote protonation. nih.gov

Fragmentation Characteristics and Pathways of Derivatized Compounds

Tandem mass spectrometry (MS/MS) of the protonated parent molecule and its derivatized form provides detailed structural information through collision-induced dissociation (CID).

Fragmentation of the Underivatized Molecule [C₈H₈BrF₃N]⁺: The fragmentation of protonated benzylamines is well-characterized. nih.govresearchgate.net The primary pathways for 4-Bromo-3-(trifluoromethyl)benzylamine would involve:

Loss of Ammonia (B1221849): A characteristic fragmentation for primary amines is the neutral loss of ammonia (NH₃, 17.03 Da), resulting in the formation of a stable 4-bromo-3-(trifluoromethyl)benzyl cation. nih.govnih.gov

Benzylic Cleavage: Cleavage of the C-N bond can lead to the formation of the substituted benzyl (B1604629) cation, which is resonance-stabilized. This is often the most abundant fragment ion (the base peak). researchgate.netthieme-connect.de

Fragmentation of the N-Benzoyl Derivative: The derivatized compound, N-(4-Bromo-3-(trifluoromethyl)benzyl)benzamide, would exhibit different and often more structurally informative fragmentation patterns.

Amide Bond Cleavage: Cleavage of the C-N amide bond can lead to the formation of a benzoyl cation (m/z 105.03) and the protonated 4-bromo-3-(trifluoromethyl)benzylamine.

Benzylic Cleavage: Similar to the underivatized compound, cleavage at the benzylic position would result in the formation of the 4-bromo-3-(trifluoromethyl)benzyl cation.

Loss of the Benzoyl Group: Fragmentation can also proceed via the loss of the entire benzoyl group.

The table below outlines the expected major fragment ions in an MS/MS experiment for both the underivatized and derivatized compound.

| Precursor Ion | Fragment Ion (Structure) | Theoretical m/z (⁷⁹Br) | Neutral Loss |

|---|---|---|---|

| 4-Bromo-3-(trifluoromethyl)benzylamine [M+H]⁺ (m/z 253.98) | [C₈H₆BrF₃]⁺ (Substituted Benzyl Cation) | 238.9653 | NH₃ |

| [C₇H₄BrF₃]⁺ (Substituted Tropylium Ion) | 236.9497 | CH₃N | |

| N-Benzoyl Derivative [M+H]⁺ (m/z 357.99) | [C₇H₅O]⁺ (Benzoyl Cation) | 105.0335 | C₈H₇BrF₃N |

| [C₈H₆BrF₃]⁺ (Substituted Benzyl Cation) | 238.9653 | C₇H₆NO | |

| [C₁₅H₁₀BrF₃NO-H₂O]⁺ | 340.9892 | H₂O |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. irjweb.com DFT methods are used to determine optimized molecular geometry, electronic properties, and various reactivity descriptors that govern the chemical behavior of a compound. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. irjweb.comthaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap implies that the molecule is more polarizable and has higher chemical reactivity and biological activity. mdpi.com

DFT calculations, often using the B3LYP hybrid functional, are employed to compute the energies of these orbitals. irjweb.comnih.gov For instance, a DFT study on 4-bromoanilinium perchlorate, a related bromo-aromatic amine, calculated a HOMO-LUMO energy gap of 4.104 eV, indicating significant stability. mdpi.com Another analysis on 4-(trifluoromethyl)benzylbromide also utilized DFT to investigate its FMOs. nih.gov These studies showcase the methodology that would be applied to 4-Bromo-3-(trifluoromethyl)benzylamine (B1372135) HCl to predict its reactivity.

Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability. irjweb.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. irjweb.com |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) (where μ = -χ) | A measure of electrophilic power. researchgate.net |

This table is based on general DFT principles and data from analogous compounds. irjweb.comresearchgate.net

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.com The MEP surface is colored based on the electrostatic potential value:

Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack. researchgate.net

Blue regions represent positive potential (electron-deficient), which are favorable for nucleophilic attack. researchgate.net

Green regions denote neutral potential.

For aromatic amines and benzyl (B1604629) derivatives, MEP analysis helps identify reactive sites on the aromatic ring, the amine group, and any substituents. thaiscience.info In studies of related molecules like 1,3,5-tribromo-2,4,6-trifluoro-benzene, the ESP map was used to understand charge distribution and reactivity. researchgate.net This type of analysis would reveal the most likely sites for chemical reactions involving 4-Bromo-3-(trifluoromethyl)benzylamine HCl.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying and characterizing the structures of reactants, products, reaction intermediates, and, most importantly, transition states. The calculation of Gibbs free energy profiles allows for the determination of activation energies, which are crucial for predicting reaction rates. researchgate.net

For example, in a study on the Pd-catalyzed acetoxylation of substituted benzylamines, DFT calculations at the PBE0-D3 level were used to compute the free energy profiles for the reductive elimination stage of the reaction. researchgate.netresearchgate.net This allowed researchers to understand the mechanism and energy barriers involved. While specific studies on this compound are not available, this methodology demonstrates how computational chemistry can be applied to predict its behavior in various chemical transformations, such as derivatization or synthetic modification, by modeling the transition states and intermediates.

Molecular Dynamics and Conformation Studies

Conformational Analysis

Molecules with rotatable bonds, like the C-C and C-N bonds in the benzylamine (B48309) side chain, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers, which correspond to the lowest energy minima on the potential energy surface. colostate.edu Computational studies on substituted benzamides and benzylamines have shown that both folded and extended conformers can exist, with their relative stability being only a few kilocalories per mole different. colostate.edunih.gov DFT and other quantum mechanical methods are used to optimize the geometry of various possible conformers and calculate their relative energies to determine the most probable structures. tcu.edu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model conformational changes, molecular vibrations, and interactions with surrounding molecules, such as solvents. nih.gov MD is particularly useful for understanding how a molecule like this compound behaves in a solution, revealing its dynamic structure and interactions with water or other solvents. nih.gov Although computationally intensive, MD simulations offer unparalleled insight into the dynamic nature of molecules that static calculations cannot provide. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental spectra.

Vibrational Frequencies (FT-IR and FT-Raman)

DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. core.ac.uk The results are often scaled to correct for anharmonicity and basis set deficiencies, providing excellent agreement with experimental FT-IR and FT-Raman spectra. ias.ac.in A detailed interpretation of the vibrational spectra can be achieved with the aid of Potential Energy Distribution (PED) analysis, which assigns the calculated frequencies to specific vibrational modes (e.g., C-H stretching, C-C bending). nih.gov Studies on analogous compounds like 4-Bromo-3-methylbenzonitrile and 3-bromo-5-fluorobenzonitrile (B1333829) have demonstrated the successful application of DFT (B3LYP) for vibrational analysis, showing good correlation between theoretical and experimental data. core.ac.ukresearchgate.net

Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for an Analogous Compound

| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| C-H Stretch | 3103 | 3078 | ~3080-3100 |

| C-Br Stretch | ~254 | ~266 | ~250-270 |

| C-F Stretch (of CF₃) | ~1327 (asymmetric) | - | ~1320-1330 |

| C-N Stretch | - | - | ~1100-1200 |

This table is a representative example based on data from structurally similar compounds like 3-bromo-5-fluorobenzonitrile and 4-(trifluoromethyl)benzylamine. core.ac.uk Exact values vary.

NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts (¹³C and ¹H) using DFT. ijsrst.com Theoretical chemical shifts are calculated relative to a reference standard (e.g., Tetramethylsilane, TMS) and can be directly compared with experimental spectra. ijsrst.com This comparison helps in the definitive assignment of NMR signals.

A study on 4-(Trifluoromethyl)phenylacetonitrile successfully used the GIAO method with the B3LYP/6-311+G(d,p) level of theory to calculate ¹³C and ¹H chemical shifts, finding them to be in good agreement with experimental data. ijsrst.com Furthermore, DFT has been used to estimate the ¹⁹F NMR chemical shifts for closely related compounds like N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide, demonstrating the sensitivity of the trifluoromethyl tag to the local chemical environment. nih.govnih.gov

Computational Insights into Binding Interactions and Affinities (e.g., for derivatization reagents)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, such as a small molecule binding to a protein's active site or interacting with a derivatization reagent. mdpi.com These simulations calculate a binding score or energy, which estimates the binding affinity.

Docking studies can provide crucial insights into:

The primary binding mode and conformation of the ligand.

Key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

The relative binding affinities of different molecules to the same target.

In research involving a series of N-aryl benzylamine inhibitors, docking studies were used to understand how the compounds interacted with the active site of the 17β-HSD3 enzyme, guiding the optimization of inhibitor potency. mdpi.com This approach could be effectively applied to this compound to model its interaction with various derivatization reagents, predicting which reagents would bind most favorably and the nature of the resulting complex.

Integration of Computational Methods in Synthetic Route Design and Optimization

Computational chemistry is increasingly integrated into the process of designing and optimizing synthetic routes. spirochem.com Theoretical calculations can provide valuable information that guides experimental work, saving time and resources.

Key applications include:

Reactivity Prediction: As discussed, MEP and FMO analysis can predict the most reactive sites on a molecule, helping chemists to anticipate the outcome of a reaction and select appropriate reagents. researchgate.net

Mechanism Elucidation: By calculating the energies of intermediates and transition states, chemists can evaluate the feasibility of different proposed reaction pathways and identify potential side reactions. researchgate.net

Catalyst Design: Computational methods can be used to model catalyst-substrate interactions, aiding in the design of more efficient and selective catalysts.

The synthesis of complex trifluoromethylated amines is an active area of research, with methods often relying on photocatalysis or metallaphotoredox catalysis. rsc.org Understanding the mechanisms of these complex reactions is critical for optimization, a task where computational modeling is invaluable. nih.gov By applying these computational strategies, a more rational and efficient approach to the synthesis and derivatization of this compound can be achieved.

Role in the Synthesis of Complex Organic Molecules and Scaffolds

The structural features of this compound render it an exceptionally versatile precursor for a wide range of organic molecules. The nucleophilic primary amine is a handle for countless coupling reactions, while the bromo and trifluoromethyl substituents modulate the electronic properties of the benzene (B151609) ring and offer pathways for further functionalization.

Benzylamines are well-established precursors for the synthesis of nitrogen-containing heterocycles through reactions involving condensation and subsequent cyclization. rsc.orgdeepdyve.com The primary amine of this compound can react with various electrophiles, such as dicarbonyl compounds or their equivalents, to form imines which can then undergo intramolecular reactions to construct heterocyclic rings like quinazolines or benzodiazepines. beilstein-journals.org

The general reactivity of benzylamines allows for their use in catalyst-free imine condensation-isoaromatization sequences to produce substituted anilines, which are themselves precursors to more complex systems. beilstein-journals.org Furthermore, the bromine atom on the aromatic ring serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the fusion of additional rings and the construction of elaborate polycyclic scaffolds. This dual reactivity makes the compound a strategic starting material for building libraries of complex molecules with potential biological activity.

Benzylamines are foundational intermediates in the production of pharmaceuticals and agrochemicals. nbinno.comgoogle.comchemicalbook.com The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. this compound combines the reactive benzylamine core with the advantageous properties of the -CF3 group, making it a valuable building block for new chemical entities. chemimpex.comnih.gov

This compound serves as a precursor for active pharmaceutical ingredients (APIs) and crop protection agents. chemicalbook.com For instance, related trifluoromethyl-substituted benzylamines have been used to synthesize potent therapeutic agents, including antimycotics and drugs targeting neurological disorders. chemimpex.comnih.gov The amine group can be readily acylated, alkylated, or used in reductive amination protocols to link the bromo-trifluoromethyl-phenyl motif to other pharmacologically relevant fragments.

| Precursor Application | Industry | Potential Final Product Class |

| Pharmaceutical Intermediate | Pharmaceutical | Kinase Inhibitors, GPCR Ligands, Antifungals |

| Agrochemical Intermediate | Agrochemical | Herbicides, Fungicides, Pesticides |

| Heterocycle Synthesis | Organic Synthesis | Substituted Quinolines, Benzodiazepines |

Derivatization Strategies for Analytical Profiling and Chemical Transformations

In analytical chemistry, particularly in metabolomics and clinical diagnostics, the sensitive and selective detection of low-abundance biomolecules is critical. Chemical derivatization is a powerful technique used to enhance the analytical properties of target molecules for techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Low-molecular-weight carboxylic acids, such as intermediates in the tricarboxylic acid (TCA) cycle, often exhibit poor ionization efficiency and retention in standard reversed-phase LC-MS methods. nih.gov Derivatization of the carboxylic acid group can overcome these limitations. While this compound itself is a candidate, its close analog, 4-bromo-N-methylbenzylamine (4-BNMA), has been successfully employed as a derivatizing agent for this purpose. nih.gov

The primary or secondary amine of the derivatizing agent is coupled to the carboxylic acid of the analyte, typically using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govnih.gov This reaction yields an amide with significantly improved properties:

Enhanced Chromatographic Retention: The attached phenyl group increases hydrophobicity, leading to better retention on reversed-phase columns. nih.gov

Improved Ionization: The derivatized molecule can be readily ionized in positive electrospray ionization (ESI) mode.

Unique Mass Spectrometric Signature: The presence of a bromine atom is particularly advantageous. Bromine has two stable isotopes, 79Br and 81Br, of nearly equal abundance. This results in a characteristic isotopic pattern (a pair of peaks with a 2 m/z difference and similar intensity) in the mass spectrum, which acts as a clear marker for identifying derivatized analytes and aids in their discovery within complex biological matrices. nih.govresearchgate.net

The development of new derivatizing agents is driven by the need for improved sensitivity, specificity, and broader applicability. The mechanism for derivatizing carboxylic acids with amine-containing reagents like 4-BNMA involves an EDC-mediated coupling. The carbodiimide (EDC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine of the derivatizing agent, forming a stable amide bond and releasing an isourea byproduct. nih.gov

The design of novel reagents based on the this compound scaffold could offer further advantages. The trifluoromethyl group could be used to fine-tune the chromatographic retention time or serve as a unique label for 19F NMR analysis. The core principle remains the incorporation of a "tag" that enhances detectability. The bromine atom provides an unmistakable isotopic signature that simplifies the identification of labeled compounds in complex mixtures. nih.govresearchgate.net

| Derivatization Feature | Advantage for LC-MS Analysis |

| Amine Functional Group | Reacts with carboxylic acids to form a stable amide bond. |

| Phenyl Ring | Improves retention in reversed-phase chromatography. |

| Bromine Atom | Provides a unique isotopic signature (79Br/81Br) for easy identification. |

| Trifluoromethyl Group | Can alter chromatographic behavior and serve as a 19F NMR label. |

Precursor for Functionalized Amino Acids and Peptidomimetics

Peptides and their mimics (peptidomimetics) are a significant class of therapeutics. However, natural peptides often suffer from poor stability and low bioavailability. researchgate.net The synthesis of non-natural, functionalized amino acids and their incorporation into peptide chains is a key strategy to overcome these limitations.